4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one
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Description
This compound is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The synthesis of imidazole derivatives involves a condensation reaction .Scientific Research Applications
Synthesis and Biological Activities
Anticancer Applications : Benzimidazoles bearing oxadiazole nucleus have shown significant anticancer activity. A study highlighted the synthesis of benzimidazoles with good yields, demonstrating potential as anticancer agents after screening for in vitro anticancer activity (Rashid, Husain, & Mishra, 2012). Additionally, novel N-benzyl aplysinopsin analogs were synthesized and evaluated for in vitro cytotoxicity against a panel of 60 human tumor cell lines, with some compounds showing potent growth inhibition (Penthala, Reddy, & Crooks, 2011).
Antimicrobial and Antifungal Activities : Research on (benzo[b]thienyl)methyl ethers of certain imidazole and imidazol-1-yl compounds has been conducted for antifungal activity, indicating potential use in antimycotic treatments (Raga et al., 1992). Moreover, benzimidazole compounds have been investigated for their antimicrobial activity against various bacteria and fungi, showing promising results (Desai & Kotadiya, 2014).
Antioxidant Properties : The evaluation of novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles for their in vitro antioxidant activities revealed compounds with significant inhibitory effects on lipid peroxidation and ethoxyresorufin O-deethylase activity, suggesting antioxidant applications (Alp et al., 2015).
Physicochemical Properties and Medicinal Chemistry : Investigations into the physicochemical properties of benzimidazole derivatives, such as the enantioselectivity of certain compounds as inhibitors, provide a foundation for understanding their potential medicinal applications. For instance, studies on enantioselectivity of benzofuran-2-yl and 1H-imidazol-1-yl alkanes as inhibitors of P450Arom indicate the importance of stereochemistry in their biological activity (Khodarahmi et al., 1998).
Properties
IUPAC Name |
4-[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]-1-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-24-14-15(13-20(24)26)21-23-18-5-2-3-6-19(18)25(21)11-4-12-27-17-9-7-16(22)8-10-17/h2-3,5-10,15H,4,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUIBRQBIBXHMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCOC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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